4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline
説明
The compound 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline (hereafter referred to as Compound A) is a hybrid heterocyclic molecule combining a quinoline core with a 1,2,4-oxadiazole ring and a piperazine moiety. Key physicochemical properties include:
特性
IUPAC Name |
3-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O3/c1-35-22-11-7-20(8-12-22)28-31-29(37-32-28)25-19-27(30-26-6-4-3-5-24(25)26)34-17-15-33(16-18-34)21-9-13-23(36-2)14-10-21/h3-14,19H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJKHAJBQFVPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCN(CC5)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized by reacting piperazine with 4-methoxybenzyl chloride under basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Anticancer Activity
Research indicates that compounds with oxadiazole and quinoline moieties exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that derivatives of quinoline can target the epidermal growth factor receptor (EGFR), a key player in cancer cell growth and survival .
Antimicrobial Properties
The unique structure of this compound suggests potential antimicrobial activity. The oxadiazole ring is known to enhance the binding affinity to microbial targets, making it a candidate for developing new antimicrobial agents. In vitro studies have demonstrated that similar compounds can inhibit bacterial DNA gyrase, which is essential for bacterial replication .
Neurological Applications
Given the presence of the piperazine moiety, there is potential for this compound to exhibit neuropharmacological effects. Piperazine derivatives are often explored for their anxiolytic and antidepressant properties. The interaction with serotonin receptors could be a mechanism through which this compound exerts its effects .
Case Studies and Research Findings
作用機序
The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is not fully understood, but it is believed to interact with specific molecular targets in the body:
Molecular Targets: Potential targets include neurotransmitter receptors and enzymes involved in metabolic pathways.
Pathways Involved: The compound may modulate signaling pathways related to neurotransmission and cellular metabolism.
類似化合物との比較
Comparison with Structural Analogues
Substituent Variations on the Piperazine Ring
Compound L759-0224 ()
- Structure: 2-[4-(2-chlorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline.
- Key differences :
Compound S333-0806 ()
- Structure : 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one.
- Key differences :
- Oxadiazole substituent: 4-fluorophenyl vs. 4-methoxyphenyl in Compound A.
- Molecular weight : 461.5 g/mol (vs. ~529 g/mol for Compound A).
- Fluorine’s electronegativity may enhance binding to hydrophobic pockets in target proteins, but the shorter chain and ketone group reduce steric bulk compared to Compound A .
Core Scaffold Modifications
8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline Monohydrate ()
- Structure: Oxadiazole-linked quinoline without a piperazine group.
- Lower molecular weight (387.4 g/mol) and logP (~3.5) suggest improved solubility but reduced membrane permeability compared to Compound A .
3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-4(1H)-one ()
- Structure: Pyrazolo-pyrimidinone core with fluorophenyl and methoxyphenyl groups.
- Molecular weight (349.3 g/mol) and polar surface area (~70 Ų) favor solubility over Compound A, but reduced lipophilicity may limit CNS penetration .
Functional Group Additions
4-(3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl)Butanoic Acid ()
- Structure: Oxadiazole with a butanoic acid tail.
- Key differences: Carboxylic acid group introduces high polarity (logP ~2.5), making it unsuitable for blood-brain barrier penetration. Lack of quinoline and piperazine eliminates DNA intercalation and receptor-binding motifs present in Compound A .
Compound 7a ()
- Structure: Quinolone-triazole-piperazine hybrid with fluoro and cyclopropyl groups.
- Fluoro and cyclopropyl substituents improve metabolic stability but increase molecular weight (~650 g/mol), reducing bioavailability compared to Compound A .
Research Findings and Pharmacological Implications
Physicochemical and Pharmacokinetic Trends
| Compound | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) | Key Features |
|---|---|---|---|---|
| Compound A | ~529 | >7 | ~53 | High lipophilicity, dual methoxy groups |
| L759-0224 | 497.98 | 7.44 | 53.39 | Chlorophenyl piperazine, moderate solubility |
| S333-0806 | 461.5 | ~6.5 | ~60 | Fluorophenyl oxadiazole, ketone linker |
| 8-[(3-PhO)methoxy]quinoline | 387.4 | ~3.5 | ~70 | Soluble, lacks piperazine |
- Lipophilicity : Compound A and L759-0224 exhibit high logP values (>7), favoring membrane permeability but risking solubility challenges.
- Polarity : Compounds with carboxylic acids () or triazoles () show higher polarity, suitable for hydrophilic targets.
生物活性
The compound 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a novel chemical entity that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes an oxadiazole ring and a quinoline core, with methoxy and piperazine substituents. The molecular formula is , and it possesses unique properties that contribute to its biological activities.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. A study highlighted the cytotoxic effects of similar oxadiazole compounds against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and H9c2 (heart myoblast) cells. The IC50 values for these compounds often ranged around for specific cell lines, demonstrating potent antiproliferative effects .
The biological activity of this compound can be attributed to its interaction with several molecular targets:
- Enzyme Inhibition : It has shown inhibitory effects on enzymes such as Carbonic Anhydrase (CA) and Histone Deacetylases (HDAC), which are crucial in cancer progression and inflammation.
- Receptor Modulation : The compound may act as a modulator of dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders .
Study 1: Antitumor Activity
In a comparative study of various oxadiazole derivatives, one derivative demonstrated an IC50 value of against renal cancer cells, highlighting the potential of these compounds in targeted cancer therapies. This study underscores the importance of structural modifications in enhancing biological activity .
Study 2: Neuropharmacological Effects
Another investigation into the neuropharmacological properties of oxadiazole derivatives revealed their ability to penetrate the blood-brain barrier (BBB) effectively. This property is crucial for developing treatments for neurological disorders such as schizophrenia and depression .
Data Table: Biological Activity Overview
| Activity Type | Target Cell Lines | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HeLa | 2.76 | Cytotoxicity via apoptosis |
| CaCo-2 | 9.27 | Inhibition of cell proliferation | |
| H9c2 | 1.143 | Induction of apoptosis | |
| Neuropharmacological | D3 Receptors | N/A | Modulation of neurotransmitter systems |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
